
(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a tetrahydronaphthalene core with two fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 2 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps:
Starting Material: The synthesis often begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation conditions.
Chiral Resolution: The hydroxyl group is introduced at the 2 position, followed by chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and hydrogenation steps, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Jones reagent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the chiral nature of the compound makes it valuable for studying enantioselective biological processes.
Industry
In the industrial sector, ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used in the development of advanced materials, including polymers and coatings. The fluorinated structure imparts unique properties such as increased resistance to solvents and thermal stability.
Mechanism of Action
The mechanism of action of ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The non-chiral version of the compound.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene: The fully reduced form of the compound.
Uniqueness
®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of fluorine atoms. These features make it a valuable compound for studying stereochemistry and the effects of fluorination on molecular properties. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIONCDGNVRBQG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1O)C=C(C=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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